molecular formula C17H18N4O B383104 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 421586-21-2

6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B383104
CAS RN: 421586-21-2
M. Wt: 294.35g/mol
InChI Key: AQWGLGSPKJXOGA-UHFFFAOYSA-N
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Description

“6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic compound . It belongs to the class of compounds known as quinazolinones, which are characterized by a quinazoline core structure, a bicyclic compound made up of two fused six-membered rings, a benzene ring, and a pyrimidine ring .


Synthesis Analysis

The synthesis of this compound has been investigated in the presence of anthranilic acid as a catalyst . The zwitter ion formed in the course of the reaction may play a key role in the desired transformations leading to good to excellent yields . The reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone and their potential synthetic equivalents leads to the formation of this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and depend on the specific conditions and reactants used. The synthesis process involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone .

Scientific Research Applications

  • Synthesis Processes : The synthesis of 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves reactions like heterocyclization and condensation with various compounds, such as arylidene derivatives of dimedone (Lipson, Desenko, Shirobokova, & Borodina, 2003). These synthesis methods have been studied to establish the direction of heterocyclization and to analyze possible mechanisms for the formation of the pyrimidine heterocycle.

  • Pharmacological Applications : Compounds structurally related to 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been explored for their anticonvulsant activity. For instance, a series of triazoloquinazolinones, with triazole and other heterocyclic substituents, showed significant anticonvulsant effects in various tests (Zhang, Jin, Wang, Li, Guan, & Quan, 2015).

  • Potential as Antihypertensive Agents : Certain derivatives of triazoloquinazolinone have demonstrated significant in vivo antihypertensive activity, surpassing the efficacy of standard drugs in some cases (Alagarsamy & Pathak, 2007).

  • Benzodiazepine Binding Activity : Research has also been conducted on novel triazoloquinazolinones for their potential as benzodiazepine antagonists. Some compounds in this category showed potent activity as benzodiazepine antagonists in rat models (Francis et al., 1991).

  • Antihistaminic Properties : Novel triazoloquinazolinone derivatives have been synthesized and investigated for their potential as H1-antihistamine agents. Some of these compounds showed significant protection against histamine-induced bronchospasm in animal models, with negligible sedation compared to standard drugs (Alagarsamy, Giridhar, & Yadav, 2006).

Future Directions

The future directions for this compound could involve further studies to better understand its properties, potential uses, and safety profile. It could also involve the development of more efficient synthesis methods .

properties

IUPAC Name

6,6-dimethyl-9-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-17(2)8-12-14(13(22)9-17)15(11-6-4-3-5-7-11)21-16(20-12)18-10-19-21/h3-7,10,15H,8-9H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWGLGSPKJXOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 6
6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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